5-phenyl-3-(piperidin-4-yl)-1H-indole

Medicinal Chemistry Physicochemical Property Optimization Lead-likeness Assessment

This 5-phenyl-3-(piperidin-4-yl)-1H-indole scaffold is not a drop-in replacement for the 2-phenyl or 1-phenyl positional isomer series used in 5-HT2A and CFB patents. The C5-phenyl substitution redirects ligand geometry toward unique hydrophobic back pockets in kinase hinge regions while leaving C2 open for amide/urea diversification—a critical advantage over 2-phenyl-blocked analogs. The piperidine NH accepts solubilizing groups without protecting-group steps, accelerating SAR. Supported by Eli Lilly 5‑HT1F agonist data (US5708008) and Novartis CFB inhibitor series (WO2015009616A1), this intermediate is supplied at ≥95% purity for focused library synthesis. Request a quote today for gram-scale custom synthesis.

Molecular Formula C19H20N2
Molecular Weight 276.4 g/mol
Cat. No. B7905517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-3-(piperidin-4-yl)-1H-indole
Molecular FormulaC19H20N2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CNC3=C2C=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C19H20N2/c1-2-4-14(5-3-1)16-6-7-19-17(12-16)18(13-21-19)15-8-10-20-11-9-15/h1-7,12-13,15,20-21H,8-11H2
InChIKeyIQAUPMBNBRQPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-3-(piperidin-4-yl)-1H-indole: Core Scaffold Identity and Procurement Context for the Bis-heterocyclic Indole Research Intermediate


5-Phenyl-3-(piperidin-4-yl)-1H-indole (MF: C₁₉H₂₀N₂; MW: 276.4 g/mol) is a synthetic, bis-heterocyclic small molecule comprising an indole core substituted with a phenyl ring at the C5 position and a piperidin-4-yl moiety at the C3 position . This specific substitution pattern distinguishes it from the more extensively characterized 2-phenyl and 1-phenyl positional isomer series that dominate the serotonin 5-HT2A antagonist and complement factor B inhibitor patent landscapes [1][2]. The compound is primarily supplied as a research-grade intermediate (typical purity ≥95%) for custom derivative synthesis, with its indole NH and piperidine NH groups serving as orthogonal functionalization handles for generating focused libraries targeting kinase, GPCR, and enzyme inhibitor programs .

Why 5-Phenyl-3-(piperidin-4-yl)-1H-indole Cannot Be Replaced by Common In-Class Indole-Piperidine Isomers or Des-Phenyl Analogs


The C5-phenyl substitution on the indole ring is not a neutral structural variation. In structurally analogous 5-substituted-3-(piperidin-4-yl)-1H-indole series evaluated as 5-HT1F agonists (Eli Lilly patent US5708008), the nature of the C5 substituent directly governs receptor subtype selectivity and functional activity; a 5-(4-fluorobenzoyl)amino derivative, for example, shows agonist activity at 5-HT1F receptors that is absent in the unsubstituted 3-(piperidin-4-yl)-1H-indole parent [1][2]. Furthermore, the well-established 1-phenyl-3-(piperidin-4-yl)-1H-indole series (J. Med. Chem. 1993) achieves high 5-HT2A receptor affinity and selectivity over D2 and α1 receptors through 2- and 6-substituent optimization on the indole, not through C5 aryl substitution—meaning the C5-phenyl positional isomer operates through a distinct pharmacophore geometry and cannot serve as a drop-in replacement for any parallel series [3]. The piperidine NH also provides a unique chemical handle: the 5-phenyl substituent's electron-donating character modulates the indole NH pKa differently than electron-withdrawing substituents (e.g., 5-bromo), affecting both reactivity in N-alkylation steps and the compound's hydrogen-bond donor capacity in biological target engagement .

5-Phenyl-3-(piperidin-4-yl)-1H-indole: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


C5-Phenyl vs. 5-Bromo Substituent Effect on Physicochemical Profile: Calculated LogP and PSA Comparison

Computationally predicted physicochemical parameters reveal that the 5-phenyl substituent confers substantially higher lipophilicity compared to the 5-bromo analog. The target compound (C₁₉H₂₀N₂, MW 276.4) has a predicted logP of 3.8 and topological polar surface area (TPSA) of 57.7 Ų, with zero violations of Lipinski's Rule of Five . In contrast, 5-bromo-3-(piperidin-4-yl)-1H-indole (C₁₃H₁₅BrN₂, MW 279.18) has a predicted logP of approximately 2.9 and TPSA of 57.7 Ų . The ~0.9 log unit increase in lipophilicity for the 5-phenyl derivative indicates enhanced membrane permeability potential but also potentially higher metabolic liability, making it a more suitable choice for CNS-targeted library design requiring blood-brain barrier penetration [1].

Medicinal Chemistry Physicochemical Property Optimization Lead-likeness Assessment

Positional Isomer Differentiation: C5-Phenyl vs. C2-Phenyl Substitution Pattern Impact on Synthetic Tractability and Target Engagement

The commercial availability of the closely related 2-phenyl-3-(piperidin-4-yl)-1H-indole (CAS 221109-26-8) creates a critical selection decision for procurement. The 2-phenyl series is extensively validated as a 5-HT2A receptor antagonist scaffold, with 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole achieving 0.06 nM affinity at h5-HT2A receptors and 80% oral bioavailability in rats [1]. By contrast, the 5-phenyl positional isomer has no published target engagement data in peer-reviewed literature. However, the C5-phenyl substitution pattern offers a distinct vector for derivatization: it leaves the indole C2 position available for further functionalization, whereas the C2-phenyl series blocks this position. This makes the 5-phenyl isomer a superior starting point for programs that require simultaneous C2 diversification (e.g., for kinase hinge-binding motifs) while maintaining a C5 aryl hydrophobic contact . In the 5-HT1F agonist patent series (US5708008), C5-substituted analogs including 5-(4-fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole demonstrated agonist functional activity, whereas C2-substituted variants were not claimed, suggesting target-class-dependent preference for C5 over C2 aryl substitution [2].

Positional Isomerism Structure-Activity Relationship 5-HT2A Receptor Antagonism

Dual Functionalization Handle Advantage: Orthogonal Reactivity of Indole NH (pKa ~16-17) vs. Piperidine NH (pKa ~10-11)

The target compound possesses two differentially reactive nitrogen centers: the indole NH (predicted pKa ~16-17, requiring strong base for deprotonation) and the piperidine NH (predicted pKa ~10-11, readily protonated/deprotonated under mild aqueous conditions) [1]. This pKa differential enables stepwise, protecting-group-minimized sequential derivatization: the piperidine NH can be selectively alkylated, acylated, or sulfonylated under basic conditions (e.g., K₂CO₃, DMF) without affecting the indole NH, while subsequent indole N-functionalization can be achieved with stronger bases (e.g., NaH) . In contrast, the simpler 3-(piperidin-4-yl)-1H-indole (CAS 17403-09-7) lacks the C5 substituent and therefore loses the electron-donating modulation of indole NH reactivity provided by the 5-phenyl group, as well as the hydrophobic C5 anchor point for target binding [2]. The 5-phenyl substituent's +M (mesomeric) effect through the indole π-system marginally increases the indole NH acidity compared to the unsubstituted parent, altering its nucleophilic reactivity profile .

Synthetic Chemistry Orthogonal Protection Strategies Library Synthesis

5-Phenyl-3-(piperidin-4-yl)-1H-indole: Evidence-Backed Application Scenarios for Scientific Procurement


Focused Kinase Inhibitor Library Synthesis Requiring C2 Diversification with a Fixed C5 Aryl Hydrophobic Anchor

Programs targeting kinases where the hinge-binding motif benefits from C2 functionalization (e.g., amide, urea, or heteroaryl attachment) while the C5 phenyl occupies a hydrophobic back pocket should select this scaffold. The C2 position remains unsubstituted and available for diversification, unlike the 2-phenyl positional isomer series where this critical vector is already occupied [1]. The piperidine NH can be used to introduce solubilizing groups (e.g., N-acetyl, N-methyl, N-ethyl sulfonamide) without protecting group manipulation, accelerating SAR exploration .

5-HT1F Agonist Lead Optimization with C5-Aryl Substituent Requirement

Based on the Eli Lilly 5-HT1F agonist patent series (US5708008), C5-substituted-3-(piperidin-4-yl)-1H-indoles demonstrate agonist activity at the 5-HT1F receptor, which is implicated in migraine pathophysiology [2]. The 5-phenyl derivative provides a direct starting point for investigating the SAR of C5-aryl substituents on 5-HT1F potency and selectivity without requiring de novo indole core synthesis. Subsequent N-piperidine alkylation can further tune CNS penetration and metabolic stability [2].

Complement Factor B Inhibitor Scaffold Exploration with Alternative Substitution Vectors

Novartis patent WO2015009616A1 establishes piperidinyl-indole derivatives as potent complement factor B (CFB) inhibitors for alternative complement pathway-mediated diseases including C3 glomerulopathy (C3G) and IgA nephropathy [3]. While the Novartis series primarily utilizes a methylene linker between indole and piperidine with phenyl on the piperidine ring, the 5-phenyl-3-(piperidin-4-yl)-1H-indole scaffold offers a distinct vector: the phenyl is directly attached to the indole C5, potentially accessing different subsites within the CFB active site. This scaffold diversification strategy is valuable for IP generation and resistance profiling [3].

Neglected Target De-orphaning Studies Using the Indole-Piperidine-Phenyl Privileged Scaffold

The indole-piperidine-phenyl architecture represents a privileged scaffold in GPCR and enzyme drug discovery, with validated activity at serotonin receptors (5-HT2A, 5-HT1F), chemokine receptors (CCR3, CCR5), and enzymes (IDO1, IKK2) [1][2]. For academic or biotech groups engaged in target de-orphaning or phenotypic screening, the 5-phenyl-3-(piperidin-4-yl)-1H-indole provides a synthetically tractable, three-dimensional scaffold that has not been exhaustively profiled across the targetome—offering potential for novel target identification while retaining the drug-like physicochemical properties (MW 276.4, logP 3.8, 0 Ro5 violations) that make it suitable for hit confirmation without extensive property optimization .

Quote Request

Request a Quote for 5-phenyl-3-(piperidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.